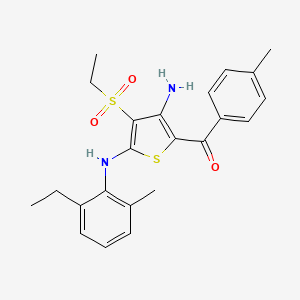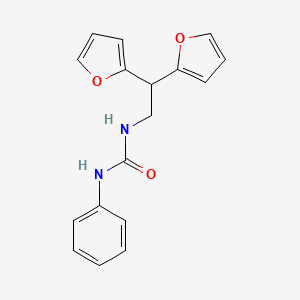![molecular formula C8H7F3S B2390562 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene CAS No. 705-46-4](/img/structure/B2390562.png)
1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene is an organic compound that features a trifluoromethylthio group attached to a benzene ringThe trifluoromethylthio group is known for its high lipophilicity and ability to enhance the biological activity of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene typically involves the introduction of the trifluoromethylthio group to a benzene derivative. One common method is the reaction of 3-methylbenzene with a trifluoromethylthiolating reagent under controlled conditions. For instance, the use of trifluoromethanesulfenate or N-trifluoromethylphthalimide as electrophilic trifluoromethylthiolating agents has been reported .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production. For example, reactions may be conducted in polar solvents like DMF (dimethylformamide) to achieve high selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other sulfur-containing groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Reduction: Formation of thiol or other sulfur-containing derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced biological activity.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene involves its interaction with molecular targets through the trifluoromethylthio group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Toltrazuril: Contains a trifluoromethylthio group and is used as an antiparasitic agent.
Tiflorex: A stimulant drug with a trifluoromethylthio group.
Uniqueness: 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its high lipophilicity and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOGROLOBOKFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
![N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2390480.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2390481.png)

![3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2390483.png)


![N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390488.png)
![N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390489.png)

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2390494.png)
![1-Methyl-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]pyrazole-4-carboxamide](/img/structure/B2390495.png)


